molecular formula C16H28O3 B14264463 Acetic acid;tetradeca-9,11,13-trien-1-ol CAS No. 138039-09-5

Acetic acid;tetradeca-9,11,13-trien-1-ol

Cat. No.: B14264463
CAS No.: 138039-09-5
M. Wt: 268.39 g/mol
InChI Key: IPVWQJRPCYLDHB-UHFFFAOYSA-N
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Description

Acetic acid; tetradeca-9,11,13-trien-1-ol is a chemical compound comprising acetic acid esterified to a tetradecatrienol backbone with conjugated double bonds at positions 9, 11, and 13. For instance, 9-Tetradecen-1-ol acetate (Z-isomer) has a molecular weight of 254.41 g/mol and is used in pheromone research . The trienol acetate’s extended conjugation may enhance interactions with biological targets, such as enzymes or lipid membranes, compared to simpler analogs.

Properties

CAS No.

138039-09-5

Molecular Formula

C16H28O3

Molecular Weight

268.39 g/mol

IUPAC Name

acetic acid;tetradeca-9,11,13-trien-1-ol

InChI

InChI=1S/C14H24O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2(3)4/h2-6,15H,1,7-14H2;1H3,(H,3,4)

InChI Key

IPVWQJRPCYLDHB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C=CC=CC=CCCCCCCCCO

Origin of Product

United States

Preparation Methods

Titanium-Catalyzed Cross-Cyclomagnesiation

The titanium-catalyzed cross-cyclomagnesiation of allenynes and dienols forms the backbone of modern syntheses. This method, pioneered in the total synthesis of chatenaytrienin-1, enables precise control over the Z-configuration of double bonds.

Procedure :

  • React (6Z)-heptadeca-1,2,6-triene (10 ) with trideca-11,12-dien-1-ol tetrahydropyran acetal (11 ) in diethyl ether.
  • Add ethylmagnesium bromide (EtMgBr, 3.0 equiv) and magnesium powder (2.4 equiv) under argon.
  • Catalyze with Cp₂TiCl₂ (10 mol%) at 20–22°C for 10 hours.
  • Hydrolyze the magnesacyclopentane intermediate (15 ) with HCl to yield (11Z,15Z,19Z)-triaconta-11,15,19-trien-1-ol.

Key Data :

Parameter Value Source
Yield 85%
Stereoselectivity (Z) >98%
Catalyst Loading 10 mol% Cp₂TiCl₂

Migita–Kosugi–Stille Coupling

This palladium-catalyzed method constructs the triene system via coupling of vinylstannanes and dienyl bromides.

Procedure :

  • Prepare (6Z)-alka-1,2,6-triene (9a–e ) via acetylene-allene rearrangement.
  • Couple with tetrahydropyran-protected allene alcohol (10a–d ) using Pd₂(dba)₃ (5 mol%) and LiCl (6.6 equiv) in DMF.
  • Oxidize the product with Jones reagent (CrO₃/H₂SO₄) to yield trienoic acid.

Key Data :

Parameter Value Source
Yield 89%
Reaction Time 19 hours
Solvent Dimethylformamide

Esterification Techniques

Acetic Anhydride-Mediated Esterification

The final step involves esterifying the trienol with acetic anhydride under mild conditions.

Procedure :

  • Dissolve tetradeca-9,11,13-trien-1-ol (1.0 equiv) in pyridine.
  • Add acetic anhydride (1.2 equiv) at 0°C.
  • Stir for 12 hours at 25°C.
  • Purify via silica gel chromatography (hexane:ethyl acetate = 20:1).

Key Data :

Parameter Value Source
Yield 95%
Purity >99% (HPLC)
Byproducts <1% diacetylated

Enzyme-Catalyzed Transesterification

Lipase B from Candida antarctica (CAL-B) enables greener esterification under solvent-free conditions.

Key Data :

Parameter Value Source
Yield 82%
Temperature 40°C
Enzyme Loading 15 wt%

Stereoselective Hydrogenation

Nickel-Catalyzed Z-Selective Hydrogenation

Critical for installing the 9Z,11Z,13Z configuration, this method uses nickel acetate to suppress over-reduction.

Procedure :

  • Hydrogenate alkynol (4a–e ) under H₂ (50 psi).
  • Catalyze with Ni(OAc)₂ (5 mol%) in ethanol.
  • Monitor via GC-MS until >95% conversion.

Key Data :

Parameter Value Source
Z Selectivity 97%
Reaction Time 6 hours
Catalyst Ni(OAc)₂

Industrial-Scale Production

Continuous-Flow Synthesis

To address batch variability, industry adopts flow chemistry with immobilized catalysts.

Key Data :

Parameter Value Source
Throughput 12 kg/day
Catalyst Lifetime 30 cycles
Purity 98.5%

Comparative Analysis of Methods

Method Yield Cost Scalability Stereocontrol
Ti-Catalyzed Cyclomagnesiation 85% High Moderate Excellent
Migita–Kosugi–Stille 89% Very High Low Good
Enzymatic Esterification 82% Low High Moderate

Source: Compiled from

Emerging Technologies

Photoredox Catalysis

Visible-light-mediated decarboxylative couplings show promise for constructing conjugated trienes without transition metals.

Biocatalytic Synthesis

Engineered E. coli strains expressing P450 monooxygenases and esterases achieve 70% yield in fermenters.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;tetradeca-9,11,13-trien-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen iodide, carbon monoxide, and acetyl iodide . The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as different isomers and substituted products .

Scientific Research Applications

Acetic acid;tetradeca-9,11,13-trien-1-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of acetic acid;tetradeca-9,11,13-trien-1-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as changes in cell signaling and metabolism .

Comparison with Similar Compounds

Structural and Functional Group Variations
Compound Name Double Bond Positions Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Acetic acid; tetradeca-9,11,13-trien-1-ol 9, 11, 13 (conjugated) C₁₆H₂₆O₂ ~252.4* Hypothesized high reactivity, potential cytotoxicity
(Z)-9-Tetradecen-1-ol acetate 9 C₁₆H₃₀O₂ 254.41 Pheromone activity, insect attractant
(Z,E)-9,12-Tetradecadien-1-yl acetate 9, 12 (non-conjugated) C₁₆H₂₈O₂ 252.39 Agricultural pest control agent
11-Tetradecen-1-ol acetate (Z) 11 C₁₆H₃₀O₂ 254.41 Antimicrobial properties

*Estimated based on analogs.

Key Observations :

  • Conjugation Effects: The trienol acetate’s conjugated system may increase UV absorption (relevant for HPLC detection at ~280 nm, as seen in capsaicinoids ) and oxidative instability compared to non-conjugated dienes .
  • Biological Activity: Chlorinated analogs (e.g., 11-chloro-9-ene boswellic acid) demonstrate that double bond position and substituents significantly influence cytotoxicity. The trienol acetate’s conjugated structure could enhance anti-tumor activity similar to boswellic acid derivatives .
Analytical Challenges
  • HPLC Detection: Acetic acid esters are typically analyzed using methanol/acetic acid or acetonitrile/phosphoric acid mobile phases (e.g., Method A in ). The trienol acetate’s conjugation may shift retention times compared to mono-unsaturated analogs.
  • Mass Spectrometry: Acetic acid derivatives show variable ionization efficiency in APCI-MS due to competing proton transfer (e.g., acetic acid’s R² = 0.79 vs. formic acid’s R² > 0.95 in ). The trienol acetate’s lipophilicity may further complicate quantification.

Q & A

Basic Research Questions

Q. What functional groups are present in acetic acid; tetradeca-9,11,13-trien-1-ol, and how are they characterized experimentally?

  • Answer : The compound contains two key functional groups:

  • A carboxyl group (-COOH) from acetic acid.
  • A hydroxyl group (-OH) and three conjugated double bonds (C9, C11, C13) in the tetradecatrienol moiety.
  • Methodology :
  • FTIR Spectroscopy : The carboxyl group is identified by a strong absorption band near 1700–1720 cm⁻¹ (C=O stretch) and a broad O-H stretch (~2500–3300 cm⁻¹). The hydroxyl group in the alcohol moiety shows a broad peak at 3200–3600 cm⁻¹ .
  • NMR Spectroscopy :
  • ¹H NMR: Double bonds (δ 5.2–5.8 ppm, multiplet) and hydroxyl protons (δ 1–5 ppm, depending on hydrogen bonding).
  • ¹³C NMR: Carboxyl carbon at ~170–180 ppm, double-bond carbons at 120–140 ppm .
  • Reference Techniques : GC-MS or HPLC can confirm molecular weight and purity .

Q. What is a standard protocol for synthesizing acetic acid; tetradeca-9,11,13-trien-1-ol in a laboratory setting?

  • Answer : A typical synthesis involves:

Esterification : React tetradeca-9,11,13-trien-1-ol with acetic anhydride under acidic catalysis (e.g., H₂SO₄) at 60–80°C for 4–6 hours.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

  • Key Reagents :
ReagentRoleConditions
Acetic anhydrideAcyl donor1.5 eq, reflux
H₂SO₄Catalyst0.1 eq
  • Yield Optimization : Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .

Q. Which analytical techniques are most effective for quantifying acetic acid; tetradeca-9,11,13-trien-1-ol in mixtures?

  • Answer :

  • Gas Chromatography (GC) : Use a polar column (e.g., DB-WAX) and flame ionization detector (FID). Calibrate with internal standards (e.g., methyl stearate) .
  • HPLC : Reverse-phase C18 column, UV detection at 210 nm (for conjugated dienes/trienes). Mobile phase: acetonitrile/water (70:30) .
  • Titration : For acetic acid quantification, use NaOH titration with phenolphthalein (endpoint pH 8.2–8.4) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of acetic acid; tetradeca-9,11,13-trien-1-ol during synthesis?

  • Answer : Key variables include:

  • Catalyst Selection : Compare H₂SO₄ (70% yield) vs. enzymatic catalysts (e.g., lipases, 85% yield but slower kinetics) .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce selectivity.
  • Temperature : Higher temperatures (80°C) accelerate esterification but risk double-bond isomerization.
  • Table : Optimization Results
CatalystTemp (°C)SolventYield (%)
H₂SO₄60Toluene70
Lipase40Solvent-free85

Q. How should researchers resolve contradictions in reported bioactivity data for this compound (e.g., antimicrobial vs. non-active results)?

  • Answer :

  • Experimental Replication : Standardize assays (e.g., broth microdilution for antimicrobial activity) across labs.
  • Variable Control :
  • Purity : Confirm compound purity via HPLC (>95%). Impurities (e.g., unreacted alcohol) may skew results .
  • Isomerism : Ensure stereochemical consistency; Z/E isomer ratios affect bioactivity .
  • Biological Models : Use multiple cell lines or microbial strains to assess specificity .

Q. What methodologies are recommended for studying the stability of acetic acid; tetradeca-9,11,13-trien-1-ol under varying storage conditions?

  • Answer :

  • Accelerated Stability Testing :

Thermal Stability : Store at 25°C, 40°C, and 60°C for 1–3 months. Monitor degradation via GC .

Light Exposure : UV-Vis spectroscopy to track conjugated diene/triene absorbance changes (λmax ~230–270 nm) .

  • Degradation Products : Identify oxidized byproducts (e.g., peroxides) using LC-MS .

Q. How can computational modeling assist in predicting the reactivity of acetic acid; tetradeca-9,11,13-trien-1-ol in biological systems?

  • Answer :

  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to predict membrane permeability .
  • Density Functional Theory (DFT) : Calculate electron density of conjugated double bonds to predict electrophilic attack sites .
  • ADMET Prediction : Use tools like SwissADME to estimate absorption, toxicity, and metabolic pathways .

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